molecular formula C25H30O2 B107578 Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate CAS No. 153559-48-9

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

Cat. No.: B107578
CAS No.: 153559-48-9
M. Wt: 362.5 g/mol
InChI Key: VSMOGQLTPWIBNI-UHFFFAOYSA-N
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Description

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate: is a complex organic compound with the molecular formula C25H30O2 . It is a derivative of benzoate and naphthalene, featuring a pentamethylated tetrahydronaphthalene group attached to a vinyl group, which is further connected to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pentamethylated tetrahydronaphthalene core. This can be achieved through a Friedel-Crafts alkylation reaction, where a suitable precursor is reacted with an alkyl halide in the presence of a strong Lewis acid catalyst. The resulting intermediate is then subjected to further functionalization to introduce the vinyl group and the benzoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoate group can be oxidized to produce benzoic acid or its derivatives.

  • Reduction: : The double bond in the vinyl group can be reduced to form a single bond, resulting in a different structural isomer.

  • Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : Various electrophilic and nucleophilic reagents can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzoic acid or its derivatives.

  • Reduction: : Reduced vinyl derivatives.

  • Substitution: : A variety of substituted naphthalene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : It could be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pentamethylated tetrahydronaphthalene group and the vinylbenzoate moiety. Similar compounds might include other benzoate derivatives or naphthalene-based compounds, but the presence of the pentamethylated group and the vinyl linkage sets it apart.

List of Similar Compounds

  • Methyl 4-(1-(2-naphthyl)vinyl)benzoate

  • Methyl 4-(1-(1-naphthyl)vinyl)benzoate

  • Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoate

Properties

IUPAC Name

methyl 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-16-14-21-22(25(5,6)13-12-24(21,3)4)15-20(16)17(2)18-8-10-19(11-9-18)23(26)27-7/h8-11,14-15H,2,12-13H2,1,3-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOGQLTPWIBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439084
Record name Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-48-9
Record name Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate
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Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

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